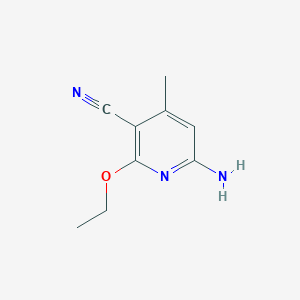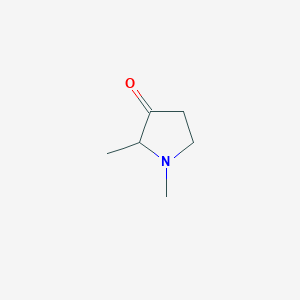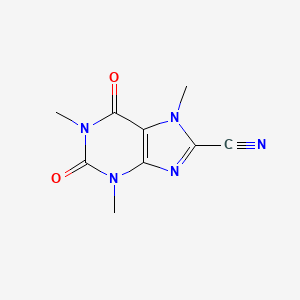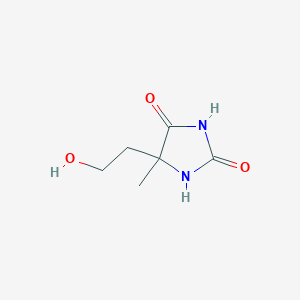![molecular formula C10H11NO2 B3360685 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- CAS No. 89479-83-4](/img/structure/B3360685.png)
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-
Vue d'ensemble
Description
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is a heterocyclic compound that has gained significant attention in recent years due to its potential in the field of medicinal chemistry. This compound is known to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. The anti-inflammatory activity of the compound is thought to be mediated through the inhibition of NF-κB signaling pathway. The antifungal activity of the compound is believed to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, it has been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- in lab experiments include its ability to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research on 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its efficacy and safety in vivo. Additionally, the compound can be further studied for its potential in the treatment of other diseases, including autoimmune diseases and neurodegenerative diseases. Finally, the compound can be explored for its potential as a lead compound for drug development.
Conclusion:
In conclusion, 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is a heterocyclic compound that exhibits various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound can be synthesized through several methods, and its mechanism of action is not fully understood. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Applications De Recherche Scientifique
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- has been extensively studied for its potential in the field of medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-3-8-4-7-13-9-2-1-5-11-10(8)9/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALSJYFJSABIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CC=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531194 | |
| Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89479-83-4 | |
| Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



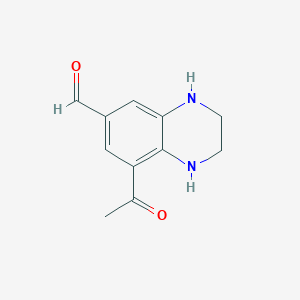
![4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-](/img/structure/B3360614.png)
![2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3360618.png)
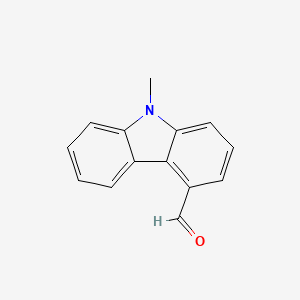

![Ethanone, 2-[(4,5-dihydro-4-phenyl-1H-imidazol-2-yl)thio]-1-phenyl-](/img/structure/B3360664.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide](/img/structure/B3360666.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide](/img/structure/B3360670.png)
![4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B3360678.png)
